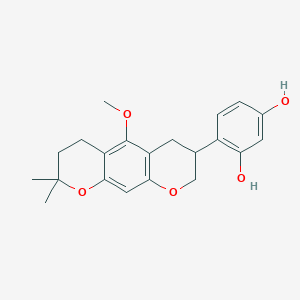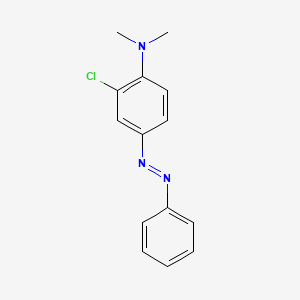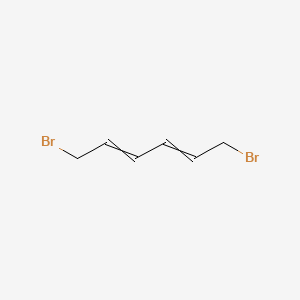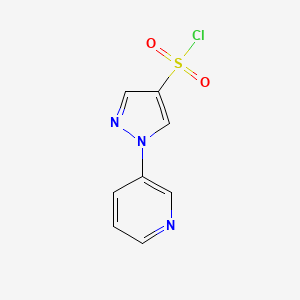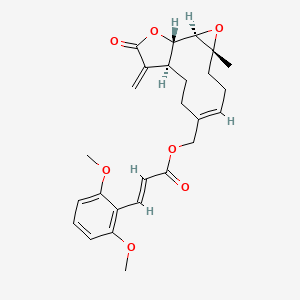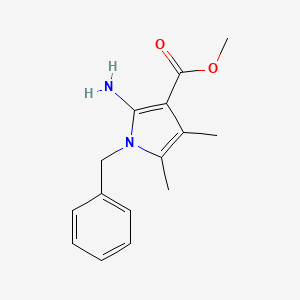
3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyl group, and a sulfanyl group
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its antimicrobial and anticancer properties, with studies showing promising results in inhibiting the growth of certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound also features a chlorophenyl group but differs in its ester functionality and lack of a pyrimidine ring.
4-Chlorobenzyl alcohol: While it contains a chlorophenyl group, it lacks the pyrimidine ring and sulfanyl group present in this compound.
Indole derivatives: These compounds share the heterocyclic nature but differ significantly in their core structure and functional groups.
Eigenschaften
Molekularformel |
C10H7ClN2O2S |
|---|---|
Molekulargewicht |
254.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-5,15H,(H,12,14,16) |
InChI-Schlüssel |
DACWOYFGOJZYJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=CC(=O)NC2=S)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
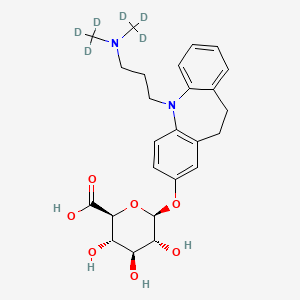
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
